![molecular formula C16H11F6NO2 B2784027 BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate CAS No. 2200013-24-5](/img/structure/B2784027.png)
BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate
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Overview
Description
Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is a chemical compound with the CAS Number: 2200013-24-5 . It has a molecular weight of 363.26 .
Synthesis Analysis
The compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which is similar to Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate, was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 h under metal- and catalyst-free conditions . This practical method was conducted in air without any special treatment or activation .Molecular Structure Analysis
The Inchi Code for Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate is 1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24) . The geometry optimization of the similar compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide was performed using density functional theory (DFT), employing Becke’s three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr (B3LYP) method with 6–311+G(d,p) basis set in gas phase .Chemical Reactions Analysis
The synthesis of a similar compound, selinexor, begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.26 . More detailed physical and chemical properties were not found in the retrieved documents.Scientific Research Applications
Amide-Forming Reactions: BTFMB-carbamate can participate in amide-forming reactions, which are pivotal in pharmaceutical industry and medicinal chemistry. It serves as a precursor for active pharmaceutical ingredients, insecticides, and bioactive molecules .
Fatty Acid Amides (FAAs): BTFMB-carbamate belongs to the class of FAAs. These compounds exhibit diverse physiological and pharmacological activities. Examples include N-acyltaurines, N-acylethanolamines (such as anandamide), N-acylamino acids, and primary fatty acid amides (like oleamide). Understanding the properties and reactivity of BTFMB-carbamate contributes to drug design and therapeutic development .
Chemical Derivatization and Surface Modification
BTFMB-carbamate can be employed in chemical derivatization of surfaces and materials. Here’s how:
- Amino-Functionalized Surfaces : BTFMB-carbamate can react with amino-functionalized surfaces, leading to surface modification. This process enhances material properties, such as wettability, adhesion, and reactivity .
Catalysis and Asymmetric Synthesis
BTFMB-carbamate has applications in catalysis, particularly in enantioselective reactions. Consider the following:
- Enantioselective Mannich Reaction : BTFMB-carbamate, when used as a catalyst, facilitates the formation of optically active Mannich adducts from stable N-carbamate amido sulfones. This reaction is valuable for synthesizing chiral compounds .
Covalent Organic Frameworks (COFs) for Energy Storage
BTFMB-carbamate-modified COFs can impact energy storage devices:
- Li-S Batteries : Incorporating BTFMB-carbamate into triazine-based COFs improves the capacity and cyclic stability of lithium-sulfur batteries. The modified separator suppresses the diffusion of polysulfides, enhancing battery performance .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of covalent organic frameworks .
Mode of Action
The compound’s mode of action is primarily through its high electronegativity and large steric hindrance . These properties allow it to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
Instead, it plays a crucial role in the construction of high-performance lithium-sulfur batteries by suppressing the shuttle effect of polysulfides .
Result of Action
The compound’s action results in improved capacity and cyclic stability of lithium-sulfur batteries . Cells with the BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C .
Action Environment
The compound’s action, efficacy, and stability are influenced by the environment within the lithium-sulfur batteries . The high electronegativity and large steric hindrance of the compound help suppress the diffusion of polysulfides, thereby improving the battery’s performance .
properties
IUPAC Name |
benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)23-14(24)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMANUAJYKCFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate |
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